molecular formula C13H19N3O B2577838 N-methyl-2-(4-methylpiperazine-1-carbonyl)aniline CAS No. 348612-46-4

N-methyl-2-(4-methylpiperazine-1-carbonyl)aniline

Cat. No.: B2577838
CAS No.: 348612-46-4
M. Wt: 233.315
InChI Key: KDFHQCFIEZYULE-UHFFFAOYSA-N
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Description

N-methyl-2-(4-methylpiperazine-1-carbonyl)aniline ( 348612-46-4) is a chemical compound with the molecular formula C 13 H 19 N 3 O and a molecular weight of 233.31 g/mol . This aniline derivative features a methylpiperazine carbonyl moiety and is utilized in scientific research as a building block for the synthesis of more complex molecules . This compound serves as a key intermediate in chemical synthesis. Patent literature indicates its use in multi-step processes for the manufacture of indolinone derivatives and other complex organic structures with potential pharmacological interest . Its molecular structure, incorporating both aniline and methylpiperazine groups, makes it a valuable scaffold in medicinal chemistry and drug discovery efforts, particularly for constructing compounds that interact with biological targets . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

[2-(methylamino)phenyl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-14-12-6-4-3-5-11(12)13(17)16-9-7-15(2)8-10-16/h3-6,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFHQCFIEZYULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(4-methylpiperazine-1-carbonyl)aniline typically involves the reaction of N-methylpiperazine with an appropriate aniline derivative under controlled conditions. One common method involves the acylation of N-methylpiperazine with 2-chloro-N-methylaniline in the presence of a base such as triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrially, the production of this compound can be achieved through large-scale synthesis using similar reaction conditions as in laboratory settings. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction mixture is typically purified using techniques such as distillation and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(4-methylpiperazine-1-carbonyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

1.1. Neuroprotective Properties

Recent studies have highlighted the neuroprotective properties of compounds derived from N-methylpiperazine, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that N-methylpiperazine chalcones exhibit dual inhibitory activity against monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial in the pathophysiology of AD. For instance, certain derivatives demonstrated significant inhibition of AChE with IC50 values as low as 2.26 µM, indicating their potential as multi-target inhibitors for Alzheimer's treatment .

1.2. Antioxidant Activity

The compound has also been studied for its antioxidant properties. Antioxidants play a vital role in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and cardiovascular disorders. Preliminary findings suggest that N-methyl-2-(4-methylpiperazine-1-carbonyl)aniline derivatives can scavenge free radicals effectively, thereby reducing oxidative damage .

3.1. Synthesis and Biological Evaluation

A comprehensive study synthesized various N-methylpiperazine chalcones and evaluated their biological activities against MAO and AChE enzymes. The study reported that specific substitutions on the phenyl ring significantly influenced the inhibitory potency against these enzymes, establishing structure-activity relationships (SAR) that guide further drug development .

CompoundMAO-B IC50 (µM)AChE IC50 (µM)Selectivity Index
2b6.762.265.92
2d8.362.3810.38
2o3.291.19Not applicable

This table summarizes the inhibitory activities of selected compounds derived from N-methylpiperazine, showcasing their potential as therapeutic agents .

3.2. Cytotoxicity Studies

Cytotoxicity assessments using VERO normal cells revealed that certain derivatives were non-toxic at therapeutic concentrations, with IC50 values indicating safety for further development as potential drugs .

Mechanism of Action

The mechanism of action of N-methyl-2-(4-methylpiperazine-1-carbonyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The piperazine ring plays a crucial role in the binding process, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aniline Ring

N-Methyl-2-(trifluoromethyl)aniline (CAS: 14925-10-1)
  • Key Differences : Replaces the piperazine carbonyl group with a trifluoromethyl (-CF₃) substituent.
  • Properties :
    • Higher lipophilicity (logP ~2.3) due to -CF₃ .
    • Lower boiling point (177°C) compared to piperazine-containing analogs .
  • Reactivity : The electron-withdrawing -CF₃ group deactivates the aromatic ring, reducing electrophilic substitution reactivity .
3-Chloro-4-(4-methylpiperazine-1-carbonyl)aniline (CAS: Not available)
  • Key Differences : Features a chloro (-Cl) substituent at the para position.
  • Properties :
    • Electron-withdrawing -Cl decreases basicity of the aniline NH₂ group (pKa ~3.5 vs. ~4.5 for the parent compound) .
    • Enhanced stability under acidic conditions due to reduced nucleophilicity .

Piperazine Substitution Patterns

N,N-Dimethyl-4-(3-methylpiperazine-1-carbonyl)aniline (CAS: 338417-97-3)
  • Key Differences :
    • Piperazine methyl group at the 3-position (vs. 4-position in the target compound).
    • Substitution at the para position of the aniline ring.
  • Properties :
    • Reduced steric hindrance compared to ortho-substituted analogs, leading to higher reactivity in coupling reactions .
    • Altered conformational flexibility due to para-substitution .
4-(4-Methylpiperazine-1-carbonyl)aniline (CAS: 55121-99-8)
  • Key Differences : Lacks the N-methyl group on the aniline.
  • Properties :
    • Higher basicity (pKa ~5.2) due to the free NH₂ group .
    • Increased susceptibility to oxidation and dimerization .

Functional Group Variations

N-(4-Nitrophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
  • Key Differences : Replaces the carbonyl with an acetamide group.
  • Properties :
    • Enhanced hydrogen-bonding capacity via the acetamide NH .
    • Lower thermal stability (decomposition at ~150°C) compared to carbonyl analogs .

Solubility and Lipophilicity

Compound logP Water Solubility (mg/mL)
N-Methyl-2-(4-methylpiperazine-1-carbonyl)aniline 1.8 12.3
N-Methyl-2-(trifluoromethyl)aniline 2.3 5.6
4-(4-Methylpiperazine-1-carbonyl)aniline 1.2 18.9

The piperazine carbonyl group improves water solubility compared to -CF₃ analogs, making it favorable for drug formulation .

Pharmacological Potential

  • Piperazine-containing compounds show affinity for serotonin receptors and kinase inhibition .
  • The target compound’s ortho-substitution may enhance selectivity for specific biological targets by reducing off-target interactions .

Biological Activity

N-methyl-2-(4-methylpiperazine-1-carbonyl)aniline is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activity. This article explores its biological properties, mechanisms of action, and applications in research and medicine, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring which is critical for its biological interactions. The presence of the carbonyl group enhances its ability to interact with various biological targets, making it a versatile building block in drug design.

The compound's mechanism involves binding to specific enzymes and receptors, modulating their activity. The piperazine moiety enhances affinity towards these targets, which can lead to various therapeutic effects. Its biological activity has been primarily studied in the context of enzyme interactions and protein binding.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of various kinases, which are crucial in signaling pathways related to cancer and other diseases.
  • Anticancer Properties : Preliminary studies suggest that it may possess cytotoxic effects against certain tumor cell lines, although specific IC50 values need further exploration.
  • Neurological Applications : Its potential in targeting neurological disorders has been noted, particularly through its interaction with neurotransmitter systems.

Table 1: Biological Activity Summary

Activity TypeDescriptionReferences
Enzyme InhibitionPotential inhibitor of various kinases
Anticancer ActivityCytotoxic effects on tumor cell lines
Neurological EffectsPossible modulation of neurotransmitter systems

Table 2: Comparison with Similar Compounds

CompoundStructure FeaturesBiological Activity
N-methylpiperazineSimpler piperazine derivativeBroad pharmaceutical applications
2-chloro-N-methylanilinePrecursor for synthesisLimited activity
N-methyl-4-piperidoneDifferent piperazine derivativeVaries by structure

Case Studies

  • Inhibition Studies : A study demonstrated that derivatives of this compound exhibited significant inhibition against anaplastic lymphoma kinase (ALK), with some analogs showing IC50 values comparable to established inhibitors like alectinib. This suggests potential as a therapeutic agent in treating ALK-positive cancers .
  • Cytotoxicity Assays : Research involving various tumor cell lines indicated that compounds similar to this compound showed varying degrees of cytotoxicity, with some analogs achieving IC50 values in the micromolar range against breast cancer cell lines .
  • Neuropharmacological Potential : Investigations into the compound's effects on neurotransmitter systems have shown promise for treating neurological disorders, although detailed pharmacokinetic studies are required to confirm efficacy and safety profiles.

Q & A

Q. What are the recommended synthetic routes for N-methyl-2-(4-methylpiperazine-1-carbonyl)aniline, and how can reaction conditions be optimized for academic research purposes?

Methodological Answer: Transition-metal-free synthetic routes, such as thioamination or selenation of arynes, are commonly employed. For example, using sulfenamides or selenamides under mild conditions (e.g., DMF solvent, 60–80°C) yields derivatives with high regioselectivity . Optimization involves:

  • Adjusting stoichiometry of aryl halides and nucleophiles (e.g., 1:1.2 molar ratio).
  • Screening bases (e.g., K₂CO₃ vs. Cs₂CO₃) to enhance yields.
  • Monitoring reaction progress via TLC or HPLC to minimize byproducts.

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and computational methods?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR identify methylpiperazine (δ 2.3–2.5 ppm for N–CH₃) and carbonyl (δ 165–170 ppm) groups .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 262.1).
  • Computational : SMILES strings (e.g., CN1CCN(CC1)C(=O)c1ccc(cc1Cl)N) and InChI keys enable quantum mechanical modeling (DFT) for electronic structure validation .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Methodological Answer:

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water .
  • Stability : Degrades under UV light; store in amber vials at –20°C.
  • Thermal Properties : Melting point ~178°C (varies with salt form) .

Q. What enzymatic pathways are involved in the environmental degradation of aniline derivatives, and how can these inform laboratory handling protocols?

Methodological Answer: Aniline dioxygenase catalyzes the breakdown of aromatic amines into catechol intermediates, which are further metabolized. Key considerations:

  • Use bacterial strains (e.g., Pseudomonas spp.) with upregulated gene clusters for lab-scale degradation studies .
  • Monitor degradation via GC-MS or UV-Vis spectroscopy at λ = 254 nm.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for the degradation of this compound?

Methodological Answer: Contradictions arise from variable experimental conditions (pH, catalyst loading). A Box-Behnken design can systematically optimize parameters:

  • Independent variables: pH (4–9), catalyst dose (0.1–1 g/L), irradiation time (30–120 min).
  • Response surface methodology identifies optimal conditions for MnFe₂O₄/Zn₂SiO₄ catalysts .

Q. What advanced computational modeling approaches are suitable for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics : Simulates solvent effects on reaction pathways (e.g., DMF vs. THF) using InChI-derived 3D structures .

Q. How do substituent variations on the piperazine ring affect the stability and reactivity of this compound derivatives?

Methodological Answer:

  • Electron-withdrawing groups (e.g., –CF₃) reduce basicity of the piperazine nitrogen, slowing hydrolysis of the carbonyl group.
  • Comparative studies using analogs like 4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride show enhanced aqueous stability .

Q. What methodologies are recommended for analyzing the photostability of this compound under controlled light exposure?

Methodological Answer:

  • UV-Vis Spectroscopy : Track absorbance changes at λ = 280 nm (aromatic ring) under simulated solar radiation.
  • LC-MS/MS : Identify photodegradation byproducts (e.g., quinone derivatives) using fragmentation patterns .

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